1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-
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Overview
Description
1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring a bromine atom and two methyl groups attached to the core structure
Preparation Methods
The synthesis of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- typically involves several steps. One common method starts with the bromination of 3,3-dimethyl-1(3H)-isobenzofuranone. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and methyl groups influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 6-bromo-3,3-dimethyl- can be compared with other similar compounds, such as:
1(3H)-Isobenzofuranone, 3,3-dimethyl-: Lacks the bromine atom, resulting in different reactivity and applications.
1(3H)-Isobenzofuranone, 6-chloro-3,3-dimethyl-: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
1(3H)-Isobenzofuranone, 6-fluoro-3,3-dimethyl-:
The uniqueness of 1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQBIFAALGMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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